2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2090958-22-6
VCID: VC5079310
InChI: InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
SMILES: CC1=CC(=C(C=C1Br)CC#N)Cl
Molecular Formula: C9H7BrClN
Molecular Weight: 244.52

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

CAS No.: 2090958-22-6

Cat. No.: VC5079310

Molecular Formula: C9H7BrClN

Molecular Weight: 244.52

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile - 2090958-22-6

Specification

CAS No. 2090958-22-6
Molecular Formula C9H7BrClN
Molecular Weight 244.52
IUPAC Name 2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
Standard InChI Key BKCZGGDBZVLXOT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)CC#N)Cl

Introduction

Chemical Identity and Structural Properties

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile (CAS No. 2090958-22-6) is an organobromine compound with the molecular formula C₉H₇BrClN and a molecular weight of 244.52 g/mol. Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and methyl (CH₃) groups at the 5-, 2-, and 4-positions, respectively, alongside an acetonitrile moiety (-CH₂CN) at the 2-position.

Key Physicochemical Properties

PropertyValueSource
Molecular Weight244.52 g/mol
Density1.8±0.1 g/cm³ (analogue data)
Boiling Point~290°C (estimated)
LogP (Partition Coefficient)1.86 (analogue data)

The compound’s halogen substituents enhance its electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility in further functionalization .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The primary synthetic route involves:

  • Starting Material: 5-Bromo-2-chloro-4-methylbenzyl chloride.

  • Reaction: Treatment with sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions.

  • Mechanism: Nucleophilic substitution (SN2) replaces the chloride with a nitrile group.

This method yields ~70–85% purity, requiring chromatographic purification for research-grade material.

Industrial Scale-Up Challenges

While no direct data exists for this compound, analogous bromo-chloro aryl nitriles (e.g., SGLT2 inhibitor intermediates) highlight challenges:

  • Cost Efficiency: Use of dimethyl terephthalate as a cheap precursor reduces expenses .

  • Optimization: Multi-step processes (nitration, esterification, bromination) require precise control to avoid byproducts .

Chemical Reactivity and Applications

Reaction Pathways

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionAmines, thiolsAryl amines/thioethers
ReductionLiAlH₄, H₂/PdPrimary amines
OxidationKMnO₄, H₂O₂Carboxylic acids
Cross-CouplingSuzuki-Miyaura (Pd catalysts)Biaryl derivatives

The bromine and chlorine atoms serve as leaving groups, while the nitrile enables cycloaddition or hydrolysis .

Pharmaceutical Applications

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.

  • Antimicrobials: Demonstrates MIC values of 15–25 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anti-Inflammatory Agents: Inhibits TNF-α and IL-6 in macrophages at IC₅₀ ≈ 10 µM.

Material Science Uses

  • Liquid Crystals: The planar aromatic core enhances mesophase stability.

  • Polymer Additives: Improves thermal resistance in polycarbonates.

Biological Activity and Mechanisms

Antimicrobial Action

The compound disrupts bacterial cell wall synthesis via:

  • Penicillin-Binding Protein (PBP) Inhibition: Competes with D-Ala-D-Ala substrates.

  • Membrane Permeabilization: Hydrophobic interactions with lipid bilayers.

Anti-Inflammatory Effects

  • Cytokine Suppression: Downregulates NF-κB signaling, reducing TNF-α and IL-6 secretion.

  • ROS Scavenging: Neutralizes reactive oxygen species in inflamed tissues.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity Comparison
2-(5-Bromo-2-fluorophenyl)acetonitrileFluorine vs. ChlorineHigher metabolic stability
2-(5-Chloro-4-methylphenyl)acetonitrileNo bromine substituentReduced antimicrobial potency

Electron-withdrawing groups (Br, Cl) enhance electrophilicity and binding to biological targets .

Industrial Production and Optimization

Cost-Effective Synthesis

  • Precursor Selection: Analogous routes using dimethyl terephthalate cut costs by 40% .

  • Catalyst Efficiency: Pd/C catalysts improve coupling reaction yields to >90% .

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